2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine,monohydrochloride
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Overview
Description
2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride is a synthetic organic compound It is characterized by the presence of multiple methoxy groups and a chloro substituent on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzylamine.
Condensation Reaction: The aldehyde group of 4-chloro-2,5-dimethoxybenzaldehyde reacts with the amine group of 3,4,5-trimethoxybenzylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the aromatic rings or the amine group, depending on the reagents used.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
The compound could be investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine
- N-(3,4,5-trimethoxybenzyl)ethanamine
- 2,5-dimethoxy-4-chlorophenethylamine (2C-C)
Uniqueness
The uniqueness of 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine lies in its combination of multiple methoxy groups and a chloro substituent, which confer distinct chemical and biological properties
Properties
CAS No. |
2749391-65-7 |
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Molecular Formula |
C20H27Cl2NO5 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO5.ClH/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4;/h8-11,22H,6-7,12H2,1-5H3;1H |
InChI Key |
XLSNBXWWIGUFNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl |
Origin of Product |
United States |
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